Lipophilicity (XLogP3) Comparison Against 5 Closest Structural Analogs
The target compound exhibits an XLogP3 of 0.1, which is the lowest among its five closest PubChem structural analogs. This value places it firmly within the optimal lead-likeness space (logP ≤ 3), whereas higher logP values in comparators such as 1-(4-(difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (XLogP3 = 2.3) suggest reduced aqueous solubility and potential permeability challenges [1]. The 2.2 log-unit difference translates to an approximately 158-fold lower predicted n-octanol/water partition coefficient for the target compound, indicating superior aqueous compatibility for biochemical assay formats.
| Evidence Dimension | XLogP3 (predicted logP) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 1-(4-(difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: 2.3; 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: 1.6; 1-benzhydryl-3-(5-oxopyrrolidin-3-yl)urea: 2.0; 1-(diphenylmethyl)-3-(5-oxopyrrolidin-3-yl)urea: 2.1; 1-cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea: 1.2 |
| Quantified Difference | ΔXLogP3 = -2.2 to -1.1 log units vs. nearest analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); identical computational method applied across all compounds [1]. |
Why This Matters
Lower lipophilicity directly correlates with higher aqueous solubility and lower nonspecific binding, which is critical for reliable biochemical assay performance and accurate SAR interpretation.
- [1] PubChem Computed Properties: XLogP3 values for CID 18564331, CID 18564466, CID 21178890, CID 71789121, CID 71789122, CID 71789123, National Center for Biotechnology Information, accessed May 2026. View Source
